molecular formula C9H10N6O B12219157 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide

Cat. No.: B12219157
M. Wt: 218.22 g/mol
InChI Key: TXLHXLDZGXIRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring fused with a triazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, reduced derivatives, and substituted analogs, which can be further explored for their biological activities .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar triazole derivatives show IC50 values in the low micromolar range against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties as well. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Enzyme Inhibition

Recent studies have shown that 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide acts as an inhibitor for various enzymes involved in cancer progression and inflammation. Specifically, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Fungicidal Activity

In agricultural research, the compound has been explored for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and development .

Polymer Development

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with enhanced properties. These polymers may exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is unique due to its specific combination of a pyridine and triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with diverse applications .

Biological Activity

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its triazole and hydrazide functional groups, which are known to confer various biological properties.

  • Molecular Formula : C12H12N6O
  • Molecular Weight : 244.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Below are detailed findings from various studies.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Line Studies :
    • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM .
    • A comparative study indicated that derivatives of this compound exhibited enhanced activity compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF715
A54920
HepG225

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .
  • Fungal Activity : It has demonstrated antifungal activity against Candida species with MIC values comparable to conventional antifungal agents .

Anti-inflammatory Effects

Research has indicated that the compound possesses anti-inflammatory properties:

  • Cytokine Modulation : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
  • Animal Models : In vivo studies using rodent models of inflammation showed a reduction in paw edema and inflammatory markers following treatment with the compound .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. These derivatives were tested for their anticancer activity against multiple cell lines, revealing that modifications in the hydrazide moiety significantly influenced their biological efficacy .

Properties

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetohydrazide

InChI

InChI=1S/C9H10N6O/c10-13-8(16)5-7-12-9(15-14-7)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,13,16)(H,12,14,15)

InChI Key

TXLHXLDZGXIRBA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.